molecular formula C21H23N3 B4751329 N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine

N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine

Cat. No. B4751329
M. Wt: 317.4 g/mol
InChI Key: ZBEIQHRIGAUVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine, also known as DMP 785, is a compound that has gained significant attention in the scientific community due to its potential use as a research tool. This compound belongs to the class of pyrimidine derivatives and has been shown to have promising effects in various fields of research.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 involves its binding to nicotinic acetylcholine receptors in the brain. This binding results in the activation of these receptors, leading to the release of neurotransmitters such as dopamine and serotonin. In cancer cells, N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has been shown to have various biochemical and physiological effects. In the brain, N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has been shown to enhance cognitive function and improve memory. In cancer cells, N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 inhibits cell growth and induces cell death. N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 in lab experiments is its specificity for nicotinic acetylcholine receptors. This allows for precise imaging and study of these receptors in the brain. However, one limitation of using N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 in scientific research. One potential direction is the development of new drugs based on the structure of N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 for the treatment of various diseases. Another direction is the study of the effects of N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 on other neurotransmitter systems in the brain. Additionally, further research is needed to determine the long-term effects and potential toxicity of N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785.

Scientific Research Applications

N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has been used in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has been used as a ligand for imaging studies of nicotinic acetylcholine receptors in the brain. In cancer research, N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells. In drug discovery, N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

N,N-diethyl-4-(4-methylphenyl)-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3/c1-4-24(5-2)21-22-19(17-9-7-6-8-10-17)15-20(23-21)18-13-11-16(3)12-14-18/h6-15H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEIQHRIGAUVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)C2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-(4-methylphenyl)-6-phenylpyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.